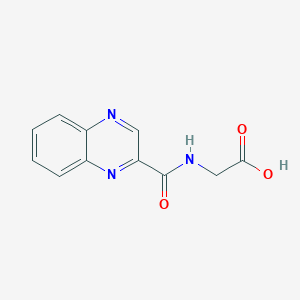
Glycine, N-(2-quinoxaloyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, N-(2-quinoxaloyl)-, also known as quinoxaline-2-carboxylic acid, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been reported to possess a wide range of biological activities, making it an important target for research.
作用機序
The mechanism of action of glycine, N-(2-quinoxaloyl)- is not fully understood. However, studies have shown that the compound interacts with various biological targets such as enzymes, receptors, and ion channels. It has been reported to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. The compound has also been shown to interact with the GABA-A receptor, which is involved in the regulation of neuronal activity.
生化学的および生理学的効果
Glycine, N-(2-quinoxaloyl)- has been reported to have various biochemical and physiological effects. It has been shown to possess antioxidant activity, which can help protect cells from oxidative damage. The compound has also been shown to have anti-inflammatory activity, which can help reduce inflammation in the body. Additionally, glycine, N-(2-quinoxaloyl)- has been reported to have neuroprotective effects, which can help protect neurons from damage.
実験室実験の利点と制限
One advantage of using glycine, N-(2-quinoxaloyl)- in lab experiments is its diverse range of biological activities. This makes it a useful compound for studying various biological processes. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to prepare solutions for experiments.
将来の方向性
There are several future directions for the research on glycine, N-(2-quinoxaloyl)-. One direction is the development of new synthetic methods for the compound. Another direction is the investigation of its potential applications in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its interactions with biological targets.
合成法
The synthesis of glycine, N-(2-quinoxaloyl)- involves the reaction between glycine and 2-chloroquinoxaline in the presence of a base. The reaction results in the formation of glycine, N-(2-quinoxaloyl)- in moderate to good yields. The compound can be purified by recrystallization or column chromatography.
科学的研究の応用
The scientific research application of glycine, N-(2-quinoxaloyl)- is diverse and includes its use in the fields of medicinal chemistry, biochemistry, and pharmacology. The compound has been reported to possess antimicrobial, antifungal, anticancer, anticonvulsant, and anti-inflammatory activities. It has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
CAS番号 |
5569-99-3 |
|---|---|
製品名 |
Glycine, N-(2-quinoxaloyl)- |
分子式 |
C11H9N3O3 |
分子量 |
231.21 g/mol |
IUPAC名 |
2-(quinoxaline-2-carbonylamino)acetic acid |
InChI |
InChI=1S/C11H9N3O3/c15-10(16)6-13-11(17)9-5-12-7-3-1-2-4-8(7)14-9/h1-5H,6H2,(H,13,17)(H,15,16) |
InChIキー |
SYRMBQLKOGGQII-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCC(=O)O |
正規SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCC(=O)O |
その他のCAS番号 |
5569-99-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[Amino(phenyl)phosphinothioyl]benzene](/img/structure/B103632.png)

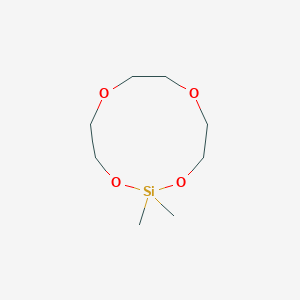
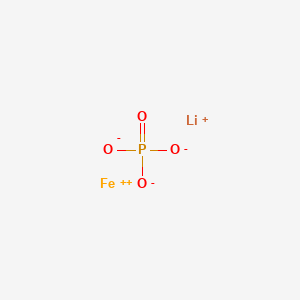
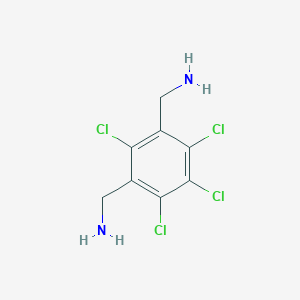
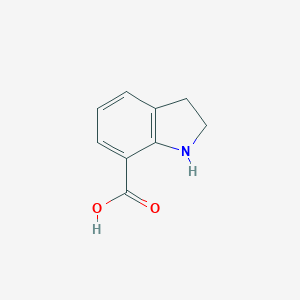
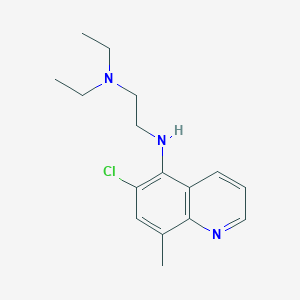
![3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B103645.png)

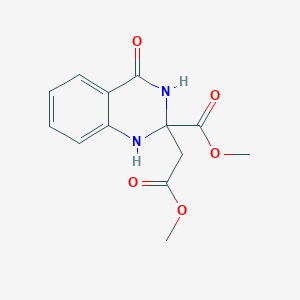

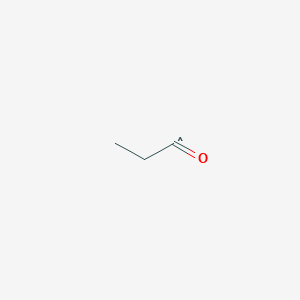

![2-Bromo-5-methyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B103659.png)